REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].C([N:11]([CH2:14][CH3:15])CC)C.CN(C)[CH2:18][C:19]#C.O.[CH2:23](Cl)Cl>>[CH3:23][C:14]([NH:11][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:7])([CH3:15])[C:18]#[CH:19]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
CN(CC#C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° to -5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0°±5° C. for about one-half hour
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was sequentially separated
|
Type
|
WASH
|
Details
|
the methylene chloride layer was washed with water (50 ml), 5% hydrochloric acid (1×100 ml), saturated sodium bicarbonate (1×50 ml), water (1×50 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over magnesium sulfate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)NC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |